2-(4-methoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(4-methoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with methoxybenzyl, dimethyl, and methylphenyl groups.
Preparation Methods
The synthesis of 2-(4-methoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Coupling Reactions: The Suzuki–Miyaura coupling reaction is particularly notable for forming carbon–carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-methoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel drugs due to its potential biological activities, including anticancer and antifungal properties.
Biological Studies: It serves as a probe in receptor studies and drug delivery systems.
Material Science:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and pyrazolopyrimidines, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Triazolo[1,5-a]pyridines: Used in various medicinal applications.
What sets 2-(4-methoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique substitution pattern, which enhances its biological activity and specificity for certain molecular targets.
Properties
Molecular Formula |
C24H23N5O |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-11,12-dimethyl-10-(3-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H23N5O/c1-15-6-5-7-19(12-15)29-17(3)16(2)22-23(29)25-14-28-24(22)26-21(27-28)13-18-8-10-20(30-4)11-9-18/h5-12,14H,13H2,1-4H3 |
InChI Key |
UXQLIJYDMDOISO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)CC5=CC=C(C=C5)OC)C)C |
Origin of Product |
United States |
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